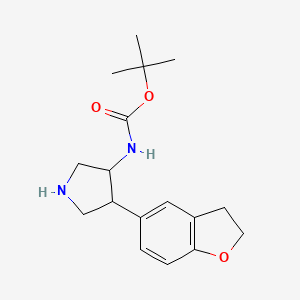

Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate

CAS No.: 2098008-81-0

Cat. No.: VC3186744

Molecular Formula: C17H24N2O3

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098008-81-0 |

|---|---|

| Molecular Formula | C17H24N2O3 |

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | tert-butyl N-[4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-3-yl]carbamate |

| Standard InChI | InChI=1S/C17H24N2O3/c1-17(2,3)22-16(20)19-14-10-18-9-13(14)11-4-5-15-12(8-11)6-7-21-15/h4-5,8,13-14,18H,6-7,9-10H2,1-3H3,(H,19,20) |

| Standard InChI Key | PRJMJZQWEHGUER-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CNCC1C2=CC3=C(C=C2)OCC3 |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CNCC1C2=CC3=C(C=C2)OCC3 |

Introduction

Chemical Identity and Properties

Basic Chemical Information

Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate is characterized by the following key chemical parameters:

| Parameter | Value |

|---|---|

| Chemical Name | Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate |

| CAS Registry Number | 2098008-81-0 |

| Molecular Formula | C17H24N2O3 |

| Molecular Weight | 304.38 g/mol |

| Standard Purity | 98% |

The compound contains 17 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms, arranged in a specific structural configuration . The standard purity level of 98% indicates high-quality material suitable for research and development applications.

Structural Features

Based on its chemical name, this compound possesses several important structural elements:

-

A tert-butyloxycarbonyl (Boc) group: This is a common protecting group in organic synthesis, particularly for amine functionalities

-

A pyrrolidine ring system: A five-membered nitrogen-containing heterocycle

-

A 2,3-dihydrobenzofuran moiety: Consisting of a benzene ring fused to a partially reduced furan ring

-

A carbamate functional group: Linking the Boc protecting group to the pyrrolidine ring

The positioning of these structural components creates a molecule with specific stereochemical properties and reactivity patterns that influence its behavior in various chemical transformations.

| Precaution Code | Description |

|---|---|

| P101 | If medical advice is needed, have product container or label at hand |

| P102 | Keep out of reach of children |

| P103 | Read label before use |

These basic safety measures establish the foundation for safe handling of this compound in laboratory and industrial settings .

Preventive Measures

The comprehensive preventive measures for this compound can be categorized as follows:

| Category | Key Precaution Codes | Essential Recommendations |

|---|---|---|

| Documentation | P201, P202 | Obtain special instructions before use; Read all safety precautions |

| Fire Prevention | P210, P220, P221 | Keep away from heat, sparks, open flames; Keep away from combustible materials |

| Environmental Control | P222, P223, P230 | Avoid contact with air; Avoid contact with water; Keep wetted when necessary |

| Storage | P233, P234, P235 | Keep container tightly closed; Store in original container; Keep cool |

| Equipment Safety | P240, P241, P242 | Ground equipment; Use explosion-proof equipment; Use non-sparking tools |

| Personal Protection | P260, P261, P262 | Do not breathe dust/vapors; Avoid breathing dust/vapors; Avoid contact with eyes/skin |

| Workplace Practices | P270, P271, P272 | No eating/drinking/smoking when using; Use only in ventilated areas; Contain contaminated clothing |

These precautions highlight the importance of proper handling techniques to minimize risks associated with this compound .

Response Procedures

In case of exposure or accidents, specific response procedures should be followed:

| Exposure Route | Precaution Codes | Response Actions |

|---|---|---|

| Ingestion | P301+P310, P301+P312 | Call poison center immediately; Call medical professional if feeling unwell |

| Skin Contact | P302+P352, P303+P361+P353 | Wash with plenty of water; Remove contaminated clothing immediately and rinse skin |

| Inhalation | P304+P340, P304+P312 | Remove to fresh air; Call medical professional if feeling unwell |

| Eye Contact | P305+P351+P338 | Rinse cautiously with water for several minutes; Remove contact lenses if present |

| General Exposure | P308+P313 | If exposed or concerned, get medical advice/attention |

These response procedures provide critical guidance for addressing accidental exposures, emphasizing the need for prompt and appropriate medical intervention .

| Storage Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | Store in cool conditions | Prevents decomposition and maintains stability |

| Container | Keep in original container with tight closure | Prevents contamination and exposure to environmental factors |

| Environment | Protect from moisture and air | Reduces risk of degradation through hydrolysis or oxidation |

| Compatibility | Store away from combustible materials | Minimizes fire hazards and potential chemical interactions |

The extensive precaution codes (P231-P235) emphasize the importance of proper storage conditions for this compound .

| Protocol Element | Recommendation | Implementation |

|---|---|---|

| Personal Protective Equipment | Wear appropriate protective gear | Use gloves, eye protection, and lab coats during all handling procedures |

| Ventilation | Use adequate ventilation systems | Work in fume hoods or well-ventilated areas to minimize inhalation risks |

| Transfer Techniques | Employ proper transfer methods | Use appropriate tools to minimize dust generation and static discharge |

| Decontamination | Follow thorough cleaning procedures | Wash hands and surfaces after handling to prevent cross-contamination |

These handling protocols are derived from standard laboratory practices for compounds with similar safety profiles and structural characteristics .

| Structural Element | Reactivity Characteristic | Implication |

|---|---|---|

| Boc-protected amine | Acid-labile protection | Can undergo deprotection under acidic conditions |

| Pyrrolidine ring | Nitrogen heterocycle | Provides a site for potential functionalization and derivatization |

| 2,3-dihydrobenzofuran | Aromatic-aliphatic hybrid system | Offers both aromatic and aliphatic reactivity patterns |

| Carbamate functionality | Carbonyl-containing group | Potential site for nucleophilic attack and hydrolysis |

Understanding these reactivity patterns is essential for predicting the compound's behavior in synthetic transformations and biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume